indolinas
Indolines are a class of heterocyclic compounds characterized by the presence of an indole ring, which consists of a benzene ring fused to a pyrrole ring. These molecules are known for their diverse chemical and biological properties, making them of significant interest in both academic research and pharmaceutical applications.
Structurally, indolines can vary based on the substitution pattern on the indole ring. Common substituents include methyl groups, hydroxyl, amino, and carboxylic acid functionalities. Due to their structural flexibility, indolines exhibit a wide range of biological activities, including potential use as antiviral agents, anticancer drugs, and neuroprotective compounds.
Indolines are often synthesized through multistep organic reactions such as condensation, ring closure, and functional group manipulation. Their synthesis methods can be optimized for the desired substituents to tailor their properties for specific applications.
In summary, indolines represent a versatile class of heterocycles with promising potential in various fields, including medicinal chemistry, materials science, and natural product research.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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BHPI | 56632-39-4 | C21H17NO3 |
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1H-Indole,5-fluoro-2,3-dihydro-2,2-dimethyl- | 769965-87-9 | C10H12FN |
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2H-Indol-2-one, 3-(2-chloroethyl)-1,3-dihydro- | 88426-99-7 | C10H10ClNO |
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4-ethyl-2,3-dihydro-1H-indole-2,3-dione | 34934-05-9 | C10H9NO2 |
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5H-Indol-5-one,2,3-dihydro-6-hydroxy- | 39984-17-3 | C8H7NO2 |
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3-Hydroxy-3-(2-oxo-propyl)-1,3-dihydro-indol-2-one | 33417-17-3 | C11H11NO3 |
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2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido-4,3-bindole DiHCl | 33162-17-3 | C13H20Cl2N2 |
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7-Methylindolin-2-one | 3680-28-2 | C9H9NO |
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5,6-dichloro-2,3-dihydro-1H-indol-2-one | 71293-59-9 | C8H5Cl2NO |
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1H-Indole, 4-chloro-2,3-dihydro-2-methyl- | 72995-19-8 | C9H10ClN |
Literatura Relacionada
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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